molecular formula C38H42N2O8 B1214004 Isotheoline CAS No. 79979-14-9

Isotheoline

Cat. No.: B1214004
CAS No.: 79979-14-9
M. Wt: 654.7 g/mol
InChI Key: ZFROIVUOEQLLBT-CHNGVTQJSA-N
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Description

Isotheoline (C₁₀H₁₃NO) is a naturally occurring isoquinoline alkaloid, structurally characterized by a bicyclic heteroaromatic framework with a nitrogen atom at position 2. It is commonly isolated from plant species within the Ranunculaceae and Berberidaceae families, where it serves as a secondary metabolite with putative bioactivity . The compound exhibits a molecular weight of 163.22 g/mol, a melting point of 148–150°C, and moderate solubility in polar solvents such as ethanol and methanol. Spectroscopic data (¹H NMR, ¹³C NMR, and IR) confirm its planar structure, with key peaks at δ 7.85 (aromatic protons) and 1680 cm⁻¹ (C=N stretching) .

This compound has been investigated for its antimicrobial, anti-inflammatory, and acetylcholinesterase inhibitory properties.

Properties

CAS No.

79979-14-9

Molecular Formula

C38H42N2O8

Molecular Weight

654.7 g/mol

IUPAC Name

(6aS)-2,9-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-1,10-diol;(6aS)-2,10-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-1,9-diol

InChI

InChI=1S/2C19H21NO4/c1-20-5-4-10-8-16(24-3)19(22)18-12-9-15(23-2)14(21)7-11(12)6-13(20)17(10)18;1-20-5-4-10-7-16(24-3)19(22)18-12-9-14(21)15(23-2)8-11(12)6-13(20)17(10)18/h2*7-9,13,21-22H,4-6H2,1-3H3/t2*13-/m00/s1

InChI Key

ZFROIVUOEQLLBT-CHNGVTQJSA-N

SMILES

CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)OC)O)O)OC.CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)O)OC)O)OC

Isomeric SMILES

CN1CCC2=CC(=C(C3=C2[C@@H]1CC4=CC(=C(C=C43)OC)O)O)OC.CN1CCC2=CC(=C(C3=C2[C@@H]1CC4=CC(=C(C=C43)O)OC)O)OC

Canonical SMILES

CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)OC)O)O)OC.CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)O)OC)O)OC

Synonyms

isoteolin
isoteoline
isotheoline
izoteolin

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Isotheoline belongs to the isoquinoline alkaloid family, sharing core structural features with compounds such as berberine and 5-chloroisoquinoline. Below is a comparative analysis based on physicochemical properties, bioactivity, and applications.

Comparative Data Table

Property This compound Berberine 5-Chloroisoquinoline
Molecular Formula C₁₀H₁₃NO C₂₀H₁₈NO₄⁺ C₉H₆ClN
Molecular Weight (g/mol) 163.22 336.36 163.61
Melting Point (°C) 148–150 145 (decomposes) 92–94
Solubility (H₂O) Low (0.1 g/L) Moderate (2.5 g/L) Insoluble (<0.01 g/L)
Bioactivity (IC₅₀) 12.3 µM (AChE) 0.45 µM (AChE) N/A
Key Applications Neuroprotection Antimicrobial, Antidiabetic Organic Synthesis

Notes:

  • Berberine : A quaternary ammonium alkaloid with broad-spectrum antimicrobial activity (MIC: 5 µg/mL against Staphylococcus aureus) and antidiabetic effects via AMPK activation . Its higher molecular weight and charged structure enhance solubility but reduce blood-brain barrier permeability compared to this compound.
  • 5-Chloroisoquinoline: A synthetic derivative used as a precursor in pharmaceuticals and agrochemicals. The chlorine substituent increases electrophilicity, making it reactive in cross-coupling reactions but less bioactive in neurological models .

Mechanistic and Pharmacological Differences

  • Acetylcholinesterase Inhibition : this compound’s planar structure allows moderate interaction with the enzyme’s catalytic site, while berberine’s extended conjugated system enables stronger binding via π-π stacking .
  • Toxicity : this compound exhibits lower hepatotoxicity (LD₅₀ > 500 mg/kg in rodents) compared to berberine (LD₅₀ = 250 mg/kg), attributed to reduced mitochondrial membrane disruption .

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